molecular formula C24H19NO3S B11176739 6-(3-Ethoxy-4-hydroxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-(3-Ethoxy-4-hydroxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B11176739
M. Wt: 401.5 g/mol
InChI Key: VDLPPEDCIVSTJU-UHFFFAOYSA-N
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Description

6-(3-Ethoxy-4-hydroxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL: , also known by its chemical structure C24H17NO3S , is a complex organic compound. Let’s break down its name:

    6-(3-Ethoxy-4-hydroxyphenyl): This part of the compound contains an ethoxy group (CHO) and a hydroxy group (OH) attached to a phenyl ring.

    6H-indeno[2,1-C][1,5]benzothiazepin-7-OL: The core structure consists of fused benzothiazepine and indeno rings, with a hydroxyl group (OL) at position 7.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The hydroxyl group can undergo oxidation reactions.

    Substitution: The ethoxy group may participate in substitution reactions.

    Reduction: Reduction of the carbonyl group (C=O) could occur.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) under appropriate conditions.

    Substitution: Alkyl halides (e.g., ethyl bromide) in the presence of a base.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Major Products:: The specific products formed during these reactions would depend on reaction conditions and substituents present.

Scientific Research Applications

    Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).

    Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, antioxidant, or anticancer effects).

    Industry: Assessing its use in materials science or as a precursor for other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an open question. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H19NO3S

Molecular Weight

401.5 g/mol

IUPAC Name

11-(3-ethoxy-4-hydroxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C24H19NO3S/c1-2-28-19-13-14(11-12-18(19)26)24-21-22(15-7-3-4-8-16(15)23(21)27)25-17-9-5-6-10-20(17)29-24/h3-13,24-26H,2H2,1H3

InChI Key

VDLPPEDCIVSTJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)O

Origin of Product

United States

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